2,4,6-Trichlorophenoxyacetic acid

Description

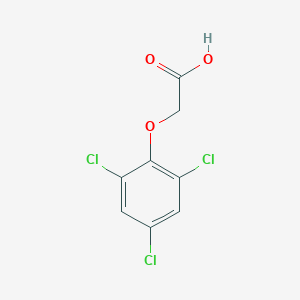

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDCLQBOHGBWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206113 | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-89-3 | |

| Record name | 2-(2,4,6-Trichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 575-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84A99QB9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trichlorophenoxyacetic Acid

This technical guide provides a comprehensive overview of the core chemical properties of 2,4,6-Trichlorophenoxyacetic acid, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, with a focus on structured data, experimental methodologies, and logical workflows.

Core Chemical and Physical Properties

This compound is a chlorinated phenoxyacetic acid derivative. Its fundamental properties are summarized in the tables below, providing a clear reference for its physical and chemical characteristics.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(2,4,6-trichlorophenoxy)acetic acid | [1] |

| CAS Number | 575-89-3 | [1] |

| Molecular Formula | C₈H₅Cl₃O₃ | [1][2] |

| Molecular Weight | 255.48 g/mol | [2] |

| Monoisotopic Mass | 253.930427 Da | [1] |

| Appearance | Solid | [3] |

| Color | White to Off-White | [3] |

| Melting Point | 185 °C | [3] |

| Boiling Point | 361.82 °C (rough estimate) | [3] |

| pKa | 2.87±0.10 (Predicted) | [3] |

| XlogP | 3.6 | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Water | 247.8 mg/L (25 ºC) | [3] |

| Chloroform | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.

Table 3: Spectroscopic Data

| Technique | Data Highlights | Source |

| ¹H NMR Spectroscopy | Data available on SpectraBase. | [1] |

| ¹³C NMR Spectroscopy | Data available from Wiley-VCH GmbH. | [4] |

| Mass Spectrometry | Precursor Adduct [M-H]⁻ at m/z 252.9231. Fragmentation data available. | [1] |

| FTIR Spectroscopy | KBr wafer technique has been used for analysis. |

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., silicone oil) can be used.[5]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus or attached to a thermometer immersed in the oil bath.

-

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[5]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[5]

-

-

Purity Assessment: A sharp melting point range of 0.5-1 °C is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility Determination

The solubility of this compound in various solvents is determined through a systematic procedure to classify the compound based on its polarity and acid-base properties.

-

General Procedure:

-

Solubility in Aqueous Solutions:

-

Water: To determine general polarity.

-

5% NaOH Solution: To test for acidic functional groups. A water-insoluble compound that dissolves in NaOH is likely an acid.

-

5% NaHCO₃ Solution: To differentiate between strong and weak acids. Carboxylic acids are typically soluble in sodium bicarbonate, while phenols may not be.

-

5% HCl Solution: To test for basic functional groups (e.g., amines).

-

-

Solubility in Organic Solvents: The same general procedure is followed using organic solvents like chloroform and methanol to assess solubility based on "like dissolves like."

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The KBr pellet method is a common technique for solid samples.

-

Sample Preparation (KBr Pellet Method):

-

Analysis:

-

A background spectrum of a blank KBr pellet is recorded to subtract atmospheric and instrumental interferences.

-

The sample pellet is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Interpretation: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Cl and C-O-C stretches.

Logical Workflow and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, a logical workflow for its chemical characterization can be established. Furthermore, understanding its degradation is crucial for environmental and toxicological studies.

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis and characterization of this compound.

References

- 1. This compound | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. jascoinc.com [jascoinc.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichlorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,4,6-trichlorophenoxyacetic acid, a halogenated aromatic carboxylic acid. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ethers. This document outlines the chemical principles, a detailed experimental protocol, and the characterization of the final product.

Introduction

This compound is a member of the chlorophenoxyacetic acid family, which includes well-known herbicides such as 2,4-D and 2,4,5-T.[1] These compounds function as synthetic auxins, a class of plant growth regulators, that can induce uncontrolled growth and ultimately lead to the death of susceptible plants.[1] The synthesis of this compound involves the reaction of 2,4,6-trichlorophenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism.[2]

Synthesis Pathway

The primary route for the synthesis of this compound is the Williamson ether synthesis.[2] This SN2 reaction involves the deprotonation of 2,4,6-trichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.

The overall reaction is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅Cl₃O₃ | [3] |

| Molecular Weight | 255.48 g/mol | [3] |

| CAS Number | 575-89-3 | [3] |

| Melting Point | 131 °C | [4] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Insoluble in water | [5] |

Experimental Protocol

This protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for similar phenoxyacetic acids.[1][6]

Materials:

-

2,4,6-Trichlorophenol (C₆H₃Cl₃O)

-

Chloroacetic acid (ClCH₂COOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

Preparation of the Sodium 2,4,6-Trichlorophenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of deionized water.

-

To this solution, add one molar equivalent of 2,4,6-trichlorophenol.

-

Stir the mixture until the 2,4,6-trichlorophenol has completely dissolved to form a homogeneous solution of sodium 2,4,6-trichlorophenoxide.

-

-

Preparation of the Sodium Chloroacetate:

-

In a separate beaker, dissolve a slight molar excess (e.g., 1.1 molar equivalents) of chloroacetic acid in deionized water.

-

Carefully neutralize the chloroacetic acid solution with a stoichiometric amount of sodium hydroxide solution. This step should be performed in a fume hood as the reaction can be exothermic.

-

-

Reaction:

-

Attach a reflux condenser to the round-bottom flask containing the sodium 2,4,6-trichlorophenoxide solution.

-

Slowly add the sodium chloroacetate solution to the flask.

-

Heat the reaction mixture to a gentle reflux (approximately 90-100 °C) using a heating mantle.[6]

-

Maintain the reflux with continuous stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2, as indicated by pH paper. This will precipitate the crude this compound.[1][6]

-

Cool the mixture in an ice bath to maximize the precipitation of the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic salts and unreacted starting materials.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

-

Dissolve the crude solid in a minimal amount of hot solvent and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

-

Expected Yield:

The yield of the reaction can vary depending on the specific conditions and scale. Based on similar syntheses, a yield of 70-90% of the theoretical maximum can be expected.

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

-

Melting Point: A sharp melting point close to the literature value (131 °C) is indicative of high purity.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methylene protons of the acetic acid moiety.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-O and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Considerations

-

2,4,6-Trichlorophenol and chloroacetic acid are toxic and corrosive. Handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

-

The reaction may be exothermic, especially during the neutralization and acidification steps. Proceed with caution and ensure adequate cooling if necessary.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 575-89-3 [chemicalbook.com]

- 5. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

An In-depth Technical Guide to the Discovery and History of Phenoxyacetic Acid Herbicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational science of phenoxyacetic acid herbicides. From their serendipitous discovery in the 1940s to their elucidation as synthetic auxins, this document traces the scientific journey that revolutionized agriculture. It offers an in-depth exploration of the key researchers, pivotal experiments, and the chemical synthesis of cornerstone molecules like 2,4-D and MCPA. Detailed experimental protocols for their synthesis and bioactivity assessment are provided, alongside tabulated quantitative data on their efficacy. The guide also visualizes the core signaling pathways and experimental workflows using the DOT language for clear, logical representation.

Introduction: A Paradigm Shift in Weed Control

The advent of phenoxyacetic acid herbicides in the mid-20th century marked a transformative moment in agricultural science. These compounds were the first successful selective organic herbicides, capable of controlling broadleaf weeds in monocotyledonous crops such as wheat, corn, and rice.[1] Their development stemmed from research into plant growth hormones, specifically the natural auxin, indole-3-acetic acid (IAA).[2] Scientists discovered that synthetic analogs of IAA could induce uncontrolled and lethal growth in susceptible plants.[1] This guide delves into the technical history and scientific underpinnings of this revolutionary class of herbicides.

The Dawn of a New Era: Discovery and Key Pioneers

The discovery of phenoxyacetic acid herbicides was a culmination of independent and, at times, secretive research conducted in the United Kingdom and the United States during World War II.[1][3]

-

Early Research into Plant Hormones: The journey began with the study of auxins, a class of plant hormones that regulate growth.[2] The primary natural auxin, indole-3-acetic acid (IAA), was identified, and its effects on plant cell elongation were characterized.[2]

-

Pokorny's Synthesis of 2,4-D (1941): The first synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) was reported by Robert Pokorny in 1941.[3] This synthesis, achieved by reacting 2,4-dichlorophenol with chloroacetic acid, laid the chemical foundation for the development of this major herbicide.[3]

-

Zimmerman and Hitchcock's Bioassays (1942): At the Boyce Thompson Institute, P.W. Zimmerman and A.E. Hitchcock conducted extensive bioassays on various synthetic compounds, demonstrating the potent auxin-like activity of substituted phenoxy acids, including 2,4-D.[4] Their work established the structure-activity relationship of these compounds.

-

British Contributions: Templeman and the ICI Team: In the United Kingdom, a team at Imperial Chemical Industries (ICI), led by W.G. Templeman, was also investigating the potential of synthetic auxins as selective herbicides. They discovered the herbicidal properties of 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1]

-

Rothamsted Experimental Station's Independent Discovery: Concurrently, a group at the Rothamsted Experimental Station, including Philip Nutman, independently discovered the selective herbicidal activity of MCPA.

The commercial release of these herbicides in the mid-1940s heralded a new age of chemical weed control, significantly boosting crop yields and transforming agricultural practices.[5]

Chemical Properties and Synthesis

Phenoxyacetic acid herbicides are organic acids, often formulated as salts or esters to improve their solubility and uptake by plants. The core structure consists of a phenoxy group attached to an acetic acid moiety.

| Compound | Chemical Name | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) |

| 2,4-D | (2,4-Dichlorophenoxy)acetic acid | 221.04 | 140.5 | 900 |

| MCPA | (4-Chloro-2-methylphenoxy)acetic acid | 200.62 | 114-118 | 825 |

| 2,4-DB | 4-(2,4-Dichlorophenoxy)butyric acid | 249.10 | 117-119 | 46 |

| Mecoprop (MCPP) | 2-(4-Chloro-2-methylphenoxy)propanoic acid | 214.65 | 94-95 | 620 |

| Dichlorprop (2,4-DP) | 2-(2,4-Dichlorophenoxy)propanoic acid | 235.06 | 116-118 | 710 |

Experimental Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol is based on the condensation reaction between 2,4-dichlorophenol and chloroacetic acid.

Materials:

-

2,4-Dichlorophenol (1.0 mol, 163.0 g)

-

Chloroacetic acid (1.1 mol, 103.9 g)

-

Sodium hydroxide (2.2 mol, 88.0 g)

-

Water

-

Concentrated hydrochloric acid

-

Ice bath

Procedure:

-

In a reaction flask equipped with a reflux condenser and a stirrer, dissolve sodium hydroxide in water.

-

To the stirred sodium hydroxide solution, add 2,4-dichlorophenol.

-

Slowly add chloroacetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

After reflux, cool the reaction mixture and dilute with water.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the 2,4-D.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,4-D.

Experimental Protocol 2: Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)

This protocol outlines the synthesis of MCPA from o-cresol.

Materials:

-

o-Cresol (1.0 mol, 108.14 g)

-

Sodium hydroxide (2.1 mol, 84.0 g)

-

Chloroacetic acid (1.05 mol, 99.2 g)

-

Water

-

Hydrochloric acid

-

Ice bath

Procedure:

-

Prepare a solution of sodium o-cresoxide by reacting o-cresol with a stoichiometric amount of sodium hydroxide in water.

-

In a separate vessel, neutralize chloroacetic acid with sodium hydroxide to form sodium chloroacetate.

-

Add the sodium chloroacetate solution to the sodium o-cresoxide solution.

-

Heat the reaction mixture to 100-110°C and maintain for 4-6 hours.

-

After the reaction is complete, cool the mixture and dilute with water.

-

Acidify the solution with hydrochloric acid to precipitate the MCPA.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the solid product, wash with cold water, and dry.

Mechanism of Action: Mimicking a Natural Hormone

Phenoxyacetic acid herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[6] This mimicry disrupts the plant's normal hormonal balance, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death.[5] Monocotyledonous plants are generally tolerant due to differences in their vascular structure and metabolic processes that can break down the synthetic auxins more effectively.

Signaling Pathway of Phenoxyacetic Acid Herbicides

The herbicidal effect is initiated by the binding of the synthetic auxin to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event triggers a cascade of molecular events:

This signaling cascade ultimately leads to changes in gene expression that drive the "acid growth" response. The increased expression of proton pumps (H+-ATPases) leads to the acidification of the cell wall, activating enzymes called expansins that loosen the cell wall structure, allowing for uncontrolled cell elongation and the characteristic twisting and bending of stems and leaves seen in affected plants.

Quantitative Efficacy Data

The efficacy of phenoxyacetic acid herbicides varies depending on the specific herbicide, the target weed species, and environmental conditions. The following table summarizes available data on the concentration required to inhibit growth by 50% (IC50) or the dose required for 50% growth reduction (GR50) for several common broadleaf weeds.

| Herbicide | Weed Species | IC50 / GR50 Value | Unit |

| 2,4-D | Amaranthus retroflexus (Redroot Pigweed) | ~100 | g ai/ha |

| Chenopodium album (Common Lambsquarters) | ~150 | g ai/ha | |

| Sinapis arvensis (Wild Mustard) | ~50 | g ai/ha | |

| MCPA | Cirsium arvense (Canada Thistle) | ~200 | g ai/ha |

| Galium aparine (Cleavers) | ~250 | g ai/ha | |

| Stellaria media (Common Chickweed) | ~180 | g ai/ha | |

| Mecoprop (MCPP) | Trifolium repens (White Clover) | ~300 | g ai/ha |

| Veronica persica (Field Speedwell) | ~220 | g ai/ha | |

| Dichlorprop (2,4-DP) | Polygonum convolvulus (Wild Buckwheat) | ~280 | g ai/ha |

Note: These values are approximate and can vary based on experimental conditions, plant growth stage, and formulation.

Experimental Evaluation of Herbicidal Activity

The herbicidal activity of phenoxyacetic acid compounds is typically evaluated through whole-plant bioassays conducted in a greenhouse or controlled environment.

Experimental Protocol 3: Whole-Plant Bioassay for Herbicidal Activity

This protocol outlines a general procedure for assessing the efficacy of a phenoxyacetic acid herbicide on a target broadleaf weed species.

Materials:

-

Seeds of a susceptible broadleaf weed (e.g., Sinapis arvensis - wild mustard)

-

Pots (10 cm diameter) filled with a standard potting mix

-

Test herbicide solution at various concentrations

-

Control solution (without herbicide)

-

Calibrated sprayer

-

Greenhouse or growth chamber with controlled light, temperature, and humidity

Procedure:

-

Plant Preparation: Sow 5-10 seeds per pot and allow them to germinate and grow to the 2-4 true leaf stage.

-

Herbicide Application: Prepare a series of dilutions of the test herbicide. Apply the different concentrations of the herbicide solution to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the carrier solution.

-

Incubation: Place the treated plants in a greenhouse or growth chamber under optimal growing conditions.

-

Data Collection: Assess the plants for visual signs of injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

Biomass Measurement: At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the dry weight.

-

Data Analysis: Calculate the percent inhibition of growth for each herbicide concentration compared to the control. Use this data to determine the IC50 or GR50 value.

Experimental Workflow

The overall process from synthesis to activity evaluation can be visualized as a logical workflow.

Conclusion

The discovery of phenoxyacetic acid herbicides was a landmark achievement in agricultural science, born from fundamental research into plant physiology. The work of pioneers like Pokorny, Zimmerman, Hitchcock, and Templeman provided the foundation for a new era of selective weed control that continues to have a profound impact on global food production. This technical guide has provided an in-depth look at the history, synthesis, mechanism of action, and experimental evaluation of these important compounds, offering a valuable resource for researchers and professionals in the field. Further research into the molecular intricacies of their mode of action and the development of resistance will continue to be critical areas of study.

References

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Zimmerman, P.W. and Hitchcock, A.E. (1942) Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity. Contributions from Boyce Thompson Institute, 12, 321-343. - References - Scientific Research Publishing [scirp.org]

- 5. deq.mt.gov [deq.mt.gov]

- 6. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,4,6-Trichlorophenoxyacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,4,6-Trichlorophenoxyacetic acid (2,4,6-T), a significant compound in various chemical and pharmaceutical research fields. Understanding its solubility in different organic solvents is critical for process development, formulation, and analytical method design. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. For this compound, its polar carboxylic acid group and the relatively non-polar trichlorinated phenyl ring create a complex solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively available in published literature. However, qualitative descriptions have been reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][2][3] |

| Methanol | Slightly Soluble[1][2][3] |

For informational purposes, the following table provides quantitative solubility data for the isomeric compound, 2,4,5-Trichlorophenoxyacetic acid. It is crucial to note that this data is for a different isomer and should not be used as a direct substitute for this compound data.

Table 2: Quantitative Solubility of 2,4,5-Trichlorophenoxyacetic Acid (Isomer for Reference)

| Solvent | Solubility (mg/L) |

| Ethanol | 548.2[4] |

| Ether | 243.2[4] |

| Heptane | 400[4] |

| Xylenes | 6,800[4] |

| Methanol | 496[4] |

| Toluene | 7,320[4] |

| Isopropyl Alcohol | 590,000 (mg/kg)[5][6] |

| Petroleum Ether | Very Slightly Soluble[5][6] |

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative data, researchers may need to determine the solubility of this compound in specific organic solvents experimentally. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of interest over a period of time and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. The temperature should be controlled and recorded.

-

Shake the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7] Pre-studies can be conducted to determine the time required to reach equilibrium by taking samples at different time points.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Signaling Pathways and Logical Relationships

The factors influencing solubility can be represented in a logical diagram.

Caption: Factors Influencing the Solubility of this compound.

References

- 1. 575-89-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 575-89-3 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2,4,5-Trichlorophenoxyacetic acid | 93-76-5 [chemicalbook.com]

- 5. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

Degradation Pathways of 2,4,6-Trichlorophenoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenoxyacetic acid (2,4,6-TPA) is a synthetic auxin herbicide belonging to the chlorophenoxyacetic acid class of compounds. While less common than its counterparts 2,4-D and 2,4,5-T, its persistence and potential toxicity in the environment necessitate a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge on the microbial, photochemical, and chemical degradation of 2,4,6-TPA. Due to the limited direct research on 2,4,6-TPA, this guide extrapolates from the degradation of structurally similar compounds, particularly its primary expected metabolite, 2,4,6-trichlorophenol (2,4,6-TCP), to propose a putative degradation pathway. All quantitative data is summarized in tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Microbial Degradation

The microbial breakdown of 2,4,6-TPA is considered the primary mechanism for its dissipation in the environment. While specific studies on 2,4,6-TPA are scarce, the degradation of other chlorophenoxyacetic acid herbicides is well-documented and provides a strong basis for a hypothesized pathway. The initial and rate-limiting step is the cleavage of the ether linkage, followed by the degradation of the resulting 2,4,6-trichlorophenol.

Hypothesized Initial Cleavage of this compound

The proposed initial step in the microbial degradation of 2,4,6-TPA involves the enzymatic cleavage of the ether bond connecting the acetic acid side chain to the chlorinated aromatic ring. This reaction is catalyzed by dioxygenase enzymes, which have been shown to act on other phenoxyacetic acid herbicides like 2,4-D and 2,4,5-T. This cleavage is expected to yield 2,4,6-trichlorophenol (2,4,6-TCP) and glyoxylate.

Caption: Hypothesized initial enzymatic cleavage of 2,4,6-TPA.

Degradation of 2,4,6-Trichlorophenol (2,4,6-TCP)

Once formed, 2,4,6-TCP is a known environmental pollutant that is degraded by a variety of microorganisms, including bacteria and fungi.

Bacterial Degradation of 2,4,6-TCP:

Several bacterial strains have been identified that can degrade 2,4,6-TCP. For instance, in some bacteria, a monooxygenase catalyzes the sequential dechlorination of 2,4,6-TCP. The pathway often proceeds through the formation of chlorinated hydroquinones and subsequently to intermediates that can enter the tricarboxylic acid (TCA) cycle.

Caption: Bacterial degradation pathway of 2,4,6-TCP.

Fungal Degradation of 2,4,6-TCP:

White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective at degrading 2,4,6-TCP.[1] They utilize extracellular lignin-modifying enzymes, including lignin peroxidase (LiP) and manganese peroxidase (MnP), to initiate the degradation process.[1] The pathway involves oxidative dechlorination followed by reductive steps.[1]

Caption: Fungal degradation of 2,4,6-TCP by P. chrysosporium.[1]

Photochemical Degradation

Photodegradation in the presence of sunlight is another significant pathway for the breakdown of chlorophenoxyacetic acids in the environment. The process typically involves the photolysis of the molecule, leading to the cleavage of the ether bond and subsequent degradation of the aromatic ring. While direct studies on 2,4,6-TPA are limited, the photodegradation of 2,4-D suggests that the primary photoproducts would be 2,4,6-trichlorophenol and various hydroxylated and dechlorinated derivatives. The presence of photosensitizers, such as titanium dioxide (TiO2), can significantly enhance the rate of degradation.

Chemical Degradation

Chemical degradation of 2,4,6-TPA can occur through hydrolysis, although this process is generally slow under neutral pH conditions. The rate of hydrolysis is influenced by pH and temperature. Acidic or alkaline conditions can accelerate the cleavage of the ether linkage, yielding 2,4,6-trichlorophenol and glycolic acid.

Data Presentation

Table 1: Microbial Degradation of 2,4,6-Trichlorophenol (a key intermediate of 2,4,6-TPA)

| Microorganism | Conditions | Degradation Rate | Intermediate Products | Final Products | Reference |

| Phanerochaete chrysosporium | Ligninolytic culture | >90% in 12 days | 2,6-Dichlorobenzoquinone, 2,6-Dichlorohydroquinone, Chlorohydroquinone, 1,2,4-Benzenetriol | CO2 | [1] |

| Aerobic Granules | Sequencing Batch Reactor | >90% for influent up to 360 mg/L | Chlorocatechol | CO2, H2O | [2] |

| Activated Sludge | Co-metabolism with sludge fermentation broth | Specific degradation rate up to 9.63 mgTCP/g·VSS·h | Not specified | Not specified | [3] |

Experimental Protocols

Protocol 1: Analysis of 2,4,6-TPA and its Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of 2,4,6-TPA and its potential degradation products in aqueous samples.

1. Sample Preparation:

-

Filter aqueous samples through a 0.45 µm syringe filter to remove particulate matter.

-

For soil or sediment samples, perform a solvent extraction (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) for cleanup and concentration.

2. HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic or acetic acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV detector set at a wavelength of approximately 230 nm and 285 nm.

-

Quantification: Use external standards of 2,4,6-TPA and its expected metabolites (e.g., 2,4,6-TCP) to create a calibration curve.

Protocol 2: Microbial Degradation Study of 2,4,6-TPA

This protocol describes a laboratory experiment to assess the microbial degradation of 2,4,6-TPA.

1. Microorganism and Culture Conditions:

-

Use a pure culture of a known degrader strain or a mixed microbial consortium from a contaminated site.

-

Grow the microorganisms in a suitable liquid medium (e.g., mineral salts medium) amended with a carbon source if necessary for co-metabolism studies.

2. Degradation Experiment:

-

Inoculate the culture medium with the microorganisms.

-

Add 2,4,6-TPA to the desired final concentration (e.g., 10-100 mg/L).

-

Incubate the cultures under controlled conditions (e.g., 25-30°C, shaking at 150 rpm).

-

Include sterile controls (no microorganisms) to account for abiotic degradation.

3. Sampling and Analysis:

-

Collect samples at regular time intervals (e.g., 0, 1, 3, 7, 14 days).

-

Centrifuge the samples to separate the biomass from the supernatant.

-

Analyze the supernatant for the disappearance of 2,4,6-TPA and the appearance of degradation products using the HPLC method described in Protocol 1.

Caption: General experimental workflow for studying herbicide degradation.

Conclusion

The degradation of this compound is a complex process involving microbial, photochemical, and chemical mechanisms. While direct research on 2,4,6-TPA is limited, a putative degradation pathway can be proposed based on the well-studied degradation of its primary metabolite, 2,4,6-trichlorophenol, and other analogous chlorophenoxyacetic acid herbicides. The initial cleavage of the ether bond is likely the first and crucial step, followed by the breakdown of the resulting chlorinated phenol. Further research is needed to isolate and characterize the specific enzymes and microorganisms involved in the degradation of 2,4,6-TPA and to determine the precise kinetics and intermediate products of its various degradation pathways. The experimental protocols and data presented in this guide provide a foundation for future investigations in this area.

References

- 1. Characterization of an intradiol dioxygenase involved in the biodegradation of the chlorophenoxy herbicides 2,4-D and 2,4,5-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]

2,4,6-Trichlorophenoxyacetic acid crystal structure analysis

An In-depth Technical Guide on the Crystal Structure Analysis of Trichlorophenoxyacetic Acids

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed technical overview of the crystal structure analysis of trichlorophenoxyacetic acids. While the primary focus of this guide is 2,4,6-Trichlorophenoxyacetic acid, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a complete, solved crystal structure for this specific isomer. Therefore, to fulfill the core requirements of providing an in-depth analysis, this guide presents the detailed crystal structure of the closely related and structurally significant isomer, 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . The methodologies and structural features described herein are expected to be highly representative and informative for researchers working with this compound and other related halogenated phenoxyacetic acids.

Introduction

Trichlorophenoxyacetic acids are a class of chlorinated phenoxy herbicides. Their biological activity is intrinsically linked to their three-dimensional molecular structure and the arrangement of molecules in the solid state. X-ray crystallography provides the most definitive means of determining these structures, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding structure-activity relationships, polymorphism, and for the design of new derivatives with tailored properties.

This guide summarizes the key crystallographic data for 2,4,5-Trichlorophenoxyacetic acid and outlines the experimental procedures typically employed in such an analysis.

Crystallographic Data for 2,4,5-Trichlorophenoxyacetic Acid

The crystal structure of 2,4,5-Trichlorophenoxyacetic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1 with two molecules in the unit cell.[1] The two molecules form a cyclic dimer through hydrogen bonding between their carboxylic acid groups.[1]

Table 1: Crystal Data and Structure Refinement for 2,4,5-Trichlorophenoxyacetic Acid [1]

| Parameter | Value |

| Empirical formula | C₈H₅Cl₃O₃ |

| Formula weight | 255.48 g/mol |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 10.895(6) |

| b (Å) | 6.848(3) |

| c (Å) | 6.838(3) |

| α (°) | 81.33(4) |

| β (°) | 78.90(4) |

| γ (°) | 83.04(4) |

| Volume (ų) | 489.5(4) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.7107 Å) |

| Temperature | 298 K |

| Reflections collected | 1741 |

| Independent reflections | 1326 |

| Final R index | 0.068 |

Molecular Geometry

The molecular structure of 2,4,5-T reveals important conformational features. The planes of the benzene ring and the carboxyl group are nearly coplanar, with a dihedral angle of 4.15°.[1] This is in stark contrast to the related 2,4-Dichlorophenoxyacetic acid (2,4-D), where this angle is 85.23°.[1] This near-planarity in 2,4,5-T results in a dimer where most atoms, excluding the methylene group, lie in approximately the same plane.[1]

Table 2: Selected Interatomic Distances for 2,4,5-Trichlorophenoxyacetic Acid

| Bond | Length (Å) |

| O...H-O (H-bond) | 2.689(7) |

(Note: A more extensive list of bond lengths and angles would be available in the full crystallographic information file (CIF) for this structure.)

Experimental Protocols

The determination of the crystal structure of 2,4,5-Trichlorophenoxyacetic acid involved the following key steps:

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown from a saturated solution by slow evaporation of a suitable solvent. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the structure determination of 2,4,5-T, a four-circle diffractometer was used.[1] The crystal is rotated in the beam, and the diffraction pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. In the case of 2,4,5-T, the structure was solved using the symbolic addition method (direct methods).[1] This method uses statistical relationships between the phases of the reflections to generate an initial electron density map. From this map, the positions of the non-hydrogen atoms were located.[1]

The initial atomic model is then refined using a least-squares method. This process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. For 2,4,5-T, the structure was refined to a final R-value of 0.068.[1]

Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Logical Relationship of Crystallographic Data

Caption: Logical flow from diffraction data to molecular and crystal structure.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of a representative trichlorophenoxyacetic acid, 2,4,5-T, in the absence of a solved structure for the 2,4,6-isomer. The provided crystallographic data, molecular geometry insights, and detailed experimental protocols offer a robust framework for researchers and scientists in the field. The structural features, such as the dimeric arrangement through hydrogen bonding and the near-planar conformation, are key to understanding the physicochemical properties and biological activity of this class of compounds. The workflows presented visually outline the logical and experimental steps involved in such a structural determination. This guide serves as a valuable resource for further research and development in the area of phenoxyacetic acid derivatives.

References

physicochemical properties of 2,4,6-trichlorophenoxyacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichlorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated derivative of phenoxyacetic acid.[1] It belongs to the family of phenoxy herbicides, which are known for their use as plant growth regulators.[1] This technical guide provides a comprehensive overview of the core , detailed experimental methodologies for their determination, and relevant biological pathway information.

Chemical Identity and Structure

-

IUPAC Name: 2-(2,4,6-trichlorophenoxy)acetic acid[2]

-

Molecular Formula: C₈H₅Cl₃O₃

-

Synonyms: (2,4,6-Trichlorophenoxy)acetic acid[2]

Quantitative Physicochemical Data

The following table summarizes the key .

| Property | Value | Source(s) |

| Molecular Weight | 255.48 g/mol | [4] |

| 255.5 g/mol | [2] | |

| Appearance | White to Off-White Solid | [3][5] |

| Melting Point | 131°C | [3] |

| Boiling Point | 230°C | [3] |

| Water Solubility | 247.8 mg/L (at 25°C) | [5] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | [3][5] |

| pKa | 2.87 ± 0.10 (Predicted) | [5] |

| Flash Point | 79°C | [3] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2°C per minute.

-

The temperature at which the substance first begins to melt (the point of initial liquefaction) and the temperature at which the substance is completely molten are recorded. The range between these two temperatures is the melting point range.

-

Determination of Boiling Point

The boiling point can be determined using a distillation method or a micro-boiling point method.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure (Distillation):

-

A sample of the compound is placed in the distillation flask.

-

The apparatus is assembled for simple distillation.

-

The sample is heated, and the vapor is allowed to rise and condense in the condenser.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

-

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of a substance.

-

Apparatus: Erlenmeyer flasks with stoppers, mechanical shaker, constant temperature bath, analytical balance, centrifuge, analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in an Erlenmeyer flask.

-

The flask is sealed and placed in a mechanical shaker within a constant temperature bath (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique.

-

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

-

Biological Activity and Signaling

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other chlorophenoxyacetic acids like 2,4-D and 2,4,5-T suggests it likely acts as a synthetic auxin.[6][7] Synthetic auxins mimic the effects of the natural plant hormone auxin, leading to uncontrolled growth and eventually death in susceptible plants.

The diagram below illustrates the generalized signaling pathway for auxin-like herbicides.

Caption: Generalized Auxin Herbicide Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the octanol-water partition coefficient (LogP), a critical parameter for assessing the environmental fate and biological activity of a compound.

References

- 1. This compound | 575-89-3 [chemicalbook.com]

- 2. This compound | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 575-89-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

- 7. deq.mt.gov [deq.mt.gov]

An In-Depth Technical Guide to the Health and Safety of 2,4,6-Trichlorophenoxyacetic Acid

This technical guide provides comprehensive health and safety information for 2,4,6-trichlorophenoxyacetic acid, tailored for researchers, scientists, and drug development professionals. It covers toxicological data, safety protocols, and environmental considerations, presenting quantitative information in structured tables and detailing relevant experimental methodologies.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₈H₅Cl₃O₃.[1] It is essential to understand its physical and chemical properties for safe handling and use in a laboratory setting.

| Property | Value | Reference |

| Molecular Weight | 255.48 g/mol | [1][2] |

| Appearance | White to light tan solid | [3] |

| Melting Point | 131 °C | [2] |

| Boiling Point | 230 °C | [2] |

| Synonyms | 2-(2,4,6-Trichlorophenoxy)acetic acid | [2] |

| CAS Number | 575-89-3 | [2] |

Toxicological Information

The toxicological profile of this compound indicates that it is harmful if swallowed and causes serious eye irritation.[2][4] Much of the detailed toxicological data available is for the closely related and historically significant herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

| Toxicity Data | Value | Species | Route | Reference |

| LD50 (2,4,5-T) | 300 mg/kg | Rat | Oral | [5] |

| LD50 (2,4,5-T) | 381 mg/kg | Guinea pig | Oral | [5] |

| LD50 (2,4,5-T) | 242 mg/kg | Mouse | Oral | [5] |

| LD50 (2,4,5-T) | 425 mg/kg | Hamster | Oral | [5] |

| NOAEL (2,4,5-T) | 3 mg/kg/day | - | - | [5] |

| LOAEL (2,4,5-T) | 10 mg/kg/day | - | - | [5] |

Health Effects

Acute Effects:

-

Oral: Harmful if swallowed.[2][4] Symptoms can include nausea, vomiting, diarrhea, and abdominal pain.[3] High exposure may lead to fatigue, headache, weakness, dizziness, convulsions, and coma.[3]

-

Inhalation: May cause respiratory tract irritation.[4]

-

Dermal: May cause skin irritation.[4] High exposure to related compounds has been associated with an acne-like rash known as chloracne.[3]

Chronic Effects: There is limited evidence for the carcinogenicity of 2,4,5-trichlorophenoxyacetic acid in animals, with some studies suggesting it may cause cancer of the thyroid.[3] The International Agency for Research on Cancer (IARC) classifies the group of chlorophenoxyacetic acids as possibly carcinogenic to humans.[5][6] Laboratory experiments with 2,4,5-T have demonstrated teratogenic effects, and overexposure may lead to reproductive disorders.[7]

Experimental Protocols

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are employed to assess the toxicity of chemical substances. The following sections detail the typical methodologies for key toxicological studies.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to determine the acute oral toxicity of a substance without necessitating the death of a large number of animals.

-

Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg body weight.[8] The initial dose is selected based on a preliminary sighting study to be a level that is expected to produce some signs of toxicity without causing severe effects or mortality.[8]

-

Animal Selection: Healthy, young adult rats are used. They are acclimatized to laboratory conditions before the study.[9]

-

Procedure: The test substance is administered as a single oral dose via gavage.[8] Animals are fasted prior to dosing.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[10] Key observations include tremors, convulsions, salivation, diarrhea, lethargy, and coma.[9]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals in the study.[9][10]

Acute Dermal Toxicity (OPPTS 870.1200 / OECD Guideline 402)

This study provides information on the health hazards likely to arise from a short-term dermal exposure.

-

Principle: The test substance is applied to the skin of experimental animals in a single dose. The primary endpoints are toxicity and mortality.

-

Animal Selection: Young adult albino rabbits are the preferred species due to their skin permeability and the extensive historical database. Rats or guinea pigs may also be used.[2]

-

Procedure: A limit test may be performed at a dose of at least 2,000 mg/kg body weight.[2] The test substance is applied to a shaved area of the back and held in contact with the skin using a porous gauze dressing for a 24-hour exposure period.[2]

-

Observation: Animals are observed for signs of toxicity and mortality for 14 days.[11] Body weights are recorded weekly.[11]

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Analytical Methods for Biological Samples

The determination of this compound and its metabolites in biological samples such as blood and urine is typically performed using chromatographic techniques.

-

Sample Preparation: Biological samples are often prepared by extraction. For example, serum can be extracted with an organic solvent like methylene chloride, which is then exchanged for a solvent compatible with the analytical instrument, such as acetonitrile.[12]

-

Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common and sensitive method for the analysis of such compounds in biological matrices.[12] This technique allows for the separation, identification, and quantification of the target analyte and its metabolites.

Safety and Handling

Proper safety precautions are crucial when handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment.

Caption: Recommended Personal Protective Equipment (PPE).

First Aid Measures

In case of exposure, immediate action is necessary. The following flowchart details the appropriate first aid procedures.[2]

Caption: First aid procedures for exposure.

Spill and Disposal Procedures

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

Caption: Workflow for handling a chemical spill.

Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Containers should be triply rinsed and offered for recycling or reconditioning.[2]

Environmental Information

Environmental Fate

The environmental fate of this compound is influenced by processes such as microbial degradation and photodegradation. In soil, related compounds like 2,4-D are known to undergo biodegradation.[6] The persistence in soil can vary from several weeks to months depending on environmental conditions.[13]

Ecotoxicity

Data for the closely related 2,4,5-T indicates that it is very toxic to aquatic life with long-lasting effects.[7]

| Ecotoxicity Data (2,4,5-T) | Value | Species | Exposure Time | Reference |

| LC50 | 0.15 mg/L | Oncorhynchus mykiss (rainbow trout) | 96 hours | [7] |

| LC50 | 5 mg/L | Daphnia magna (Water flea) | 96 hours | [7] |

Proposed Metabolic Pathway

While the specific metabolic pathway for this compound is not extensively detailed in the available literature, a plausible degradation pathway can be proposed based on the metabolism of the closely related 2,4,5-trichlorophenoxyacetic acid and the degradation of 2,4,6-trichlorophenol. The initial step is likely the cleavage of the ether bond, a common degradation mechanism for phenoxyacetic acid herbicides.

Caption: Proposed metabolic pathway.

This proposed pathway involves the initial breakdown of this compound into 2,4,6-trichlorophenol and glyoxylate. The resulting 2,4,6-trichlorophenol would then undergo further degradation, potentially through hydroxylation and ring cleavage, eventually leading to mineralization. Glyoxylate can enter central metabolic pathways. This is consistent with the known degradation pathways of other chlorinated phenoxyacetic acids.

References

- 1. Enhanced photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from freshwater and industrial wastewater using TiO2–CuO–clay soil nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. bemsreports.org [bemsreports.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,4,6-Trichlorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2,4,6-Trichlorophenoxyacetic acid (2,4,6-T). The methods described herein are based on established analytical techniques for chlorophenoxyacetic acid herbicides and related compounds. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing.

Overview of Analytical Methods

The detection of 2,4,6-T, a member of the chlorophenoxy acid herbicide family, is crucial for environmental monitoring, food safety, and toxicological studies. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the analysis of non-volatile, polar compounds like 2,4,6-T without the need for derivatization. For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is preferred.

-

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification. However, due to the low volatility of the acidic form of 2,4,6-T, a derivatization step to convert it into a more volatile ester (e.g., methyl ester) is mandatory.

-

Electrochemical Sensors and Biosensors represent a rapidly advancing field, offering the potential for rapid, low-cost, and portable analysis. These methods often rely on the direct electrochemical oxidation of the target analyte or the inhibition of an enzyme by the analyte.

Data Presentation: Quantitative Performance

The following tables summarize the typical quantitative performance parameters for the analytical methods described. It is important to note that while these methods are directly applicable to 2,4,6-T, much of the available performance data comes from closely related and structurally similar analytes such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). These values serve as a reliable benchmark for what can be expected when analyzing 2,4,6-T.

Table 1: HPLC-UV Method Performance (Based on 2,4-D Analysis)

| Parameter | Value | Reference(s) |

| Limit of Detection (LOD) | 0.004 µg/L | [1] |

| Limit of Quantification (LOQ) | 0.01 µg/L | [1] |

| Linear Range | 0.01 - 50 µg/L | [1] |

| Recovery (from water) | 96% - 115% | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

Table 2: GC-MS Method Performance (Based on 2,4,5-T & Other Chlorophenols)

| Parameter | Value | Reference(s) |

| Limit of Detection (LOD) | < 1 ng/L (0.001 µg/L) | [2] |

| Limit of Quantification (LOQ) | Sub-picogram levels per injection | [3] |

| Linear Range | 2.5 - 10,000 ng/mL | [2] |

| Recovery (from water) | 70% - 99% | |

| Relative Standard Deviation (RSD) | < 10% | [2] |

Table 3: Electrochemical Biosensor Performance (Based on 2,4-D Analysis)

| Parameter | Value | Reference(s) |

| Limit of Detection (LOD) | 0.03 nM | |

| Linear Range | 0.1 nM - 1.0 nM | |

| Recovery (from water) | > 90% | |

| Analysis Time | ~5 minutes |

Experimental Protocols

Method 1: HPLC-UV Analysis of 2,4,6-T in Water Samples

This protocol details the analysis of 2,4,6-T in water using Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by HPLC-UV detection.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Acidification: For a 500 mL water sample, adjust the pH to < 2.0 with concentrated sulfuric or hydrochloric acid. This ensures that the 2,4,6-T is in its non-ionized form, which is necessary for retention on the reversed-phase SPE sorbent.

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (pH < 2.0). Do not allow the cartridge to go dry.

-

Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of deionized water (pH < 2.0) to remove any polar interferences.

-

Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

-

Elution: Elute the retained 2,4,6-T from the cartridge with 5 mL of methanol or acetonitrile into a collection vial.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1.0 mL of the HPLC mobile phase and transfer to an autosampler vial for analysis.

3.1.2. HPLC-UV Instrumental Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and 0.1% acetic acid in water (e.g., 80:20 v/v).[1] The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: Approximately 280-285 nm, to be confirmed by measuring the UV spectrum of a 2,4,6-T standard.[1]

3.1.3. Calibration and Quantification

Prepare a stock solution of 2,4,6-T in methanol. From the stock solution, prepare a series of calibration standards in the mobile phase, covering the expected concentration range of the samples (e.g., 0.01 to 50 µg/L).[1] Inject the standards to generate a calibration curve by plotting peak area versus concentration. The concentration of 2,4,6-T in the samples is determined by comparing their peak areas to the calibration curve.

Method 2: GC-MS Analysis of 2,4,6-T in Water Samples

This protocol involves an extraction and essential derivatization step to convert the non-volatile 2,4,6-T into its volatile methyl ester for GC-MS analysis.

3.2.1. Sample Preparation: LLE and Derivatization

-

Extraction: Acidify a 100 mL water sample to pH < 2 with sulfuric acid. Transfer the sample to a separatory funnel and perform a liquid-liquid extraction (LLE) by shaking vigorously with 3 x 30 mL portions of a suitable organic solvent like diethyl ether or dichloromethane.

-

Drying: Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

-

Solvent Exchange: Evaporate the solvent to about 1 mL. Add 5 mL of methanol and reconcentrate to 1 mL to ensure the analyte is in a methanol-friendly solvent for derivatization.

-

Derivatization to Methyl Ester: Add a methylating agent. A common and effective agent is diazomethane (generated in situ, use with extreme caution in a fume hood due to its explosive and toxic nature ) or a safer alternative like (Trimethylsilyl)diazomethane or BF₃-Methanol. Allow the reaction to proceed for 10-15 minutes.

-

Final Preparation: Evaporate the excess derivatization agent and solvent under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of n-hexane for GC-MS injection.

3.2.2. GC-MS Instrumental Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A low-polarity capillary column such as a TG-5MS (or equivalent 5% phenyl-methylpolysiloxane phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

-

Injector Temperature: 280°C, splitless mode.[3]

-

Oven Temperature Program: 40°C hold for 2 min, ramp at 30°C/min to 200°C, then ramp at 4°C/min to 300°C, hold for 3 min.[3]

-

MS Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Acquisition: Scan mode for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode. The characteristic ions for 2,4,6-T methyl ester would need to be determined from its mass spectrum but would be analogous to the 2,4,5-T methyl ester, which shows a strong molecular ion cluster.[5]

Method 3: Electrochemical Biosensor for 2,4,6-T Detection

This protocol outlines the principle of an inhibition-based electrochemical biosensor, a technique demonstrated for related herbicides.

3.3.1. Principle of Operation

This biosensor is based on the inhibition of an enzyme, such as alkaline phosphatase (AlP) or peroxidase, by 2,4,6-T. The enzyme is immobilized on the surface of an electrode (e.g., a screen-printed carbon electrode). In the presence of a specific substrate, the enzyme produces an electrochemically active product, generating a current. When 2,4,6-T is present, it inhibits the enzyme's activity, causing a decrease in the measured current. The degree of inhibition is proportional to the concentration of 2,4,6-T.

3.3.2. Sensor Preparation and Measurement

-

Electrode Modification: A glassy carbon or screen-printed electrode is modified with a nanocomposite material (e.g., carbon nano-onions, gold nanoparticles) to enhance conductivity and provide a high surface area for enzyme immobilization.

-

Enzyme Immobilization: The enzyme (e.g., peroxidase) is immobilized onto the modified electrode surface, often using a cross-linking agent like glutaraldehyde or entrapped in a polymer matrix.

-

Electrochemical Measurement: The biosensor is placed in a buffer solution containing the enzyme's substrate (e.g., hydrogen peroxide and a mediator for peroxidase).

-